molecular formula C9H18N2O B14038384 (R)-1-Ethyl-5-propylpiperazin-2-one

(R)-1-Ethyl-5-propylpiperazin-2-one

Cat. No.: B14038384
M. Wt: 170.25 g/mol
InChI Key: MAOXLZFCNUWZKU-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-Ethyl-5-propylpiperazin-2-one is a chiral piperazine derivative. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Ethyl-5-propylpiperazin-2-one typically involves the reaction of 1-ethylpiperazine with propyl halides under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of ®-1-Ethyl-5-propylpiperazin-2-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for the production of chiral compounds.

Chemical Reactions Analysis

Types of Reactions

®-1-Ethyl-5-propylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines.

    Substitution: Nucleophilic substitution reactions can occur with alkyl halides or sulfonates to introduce different alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in aprotic solvents.

Major Products

    Oxidation: N-oxides of ®-1-Ethyl-5-propylpiperazin-2-one.

    Reduction: Secondary amines.

    Substitution: Various N-alkyl or N-aryl derivatives.

Scientific Research Applications

®-1-Ethyl-5-propylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of ®-1-Ethyl-5-propylpiperazin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing the release or uptake of neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

    1-Ethylpiperazine: Lacks the propyl group, leading to different pharmacological properties.

    1-Propylpiperazine: Lacks the ethyl group, resulting in variations in its biological activity.

    2-Methylpiperazine: Has a methyl group instead of ethyl and propyl, affecting its interaction with molecular targets.

Uniqueness

®-1-Ethyl-5-propylpiperazin-2-one is unique due to its specific chiral configuration and the presence of both ethyl and propyl groups. This combination of structural features contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(5R)-1-ethyl-5-propylpiperazin-2-one

InChI

InChI=1S/C9H18N2O/c1-3-5-8-7-11(4-2)9(12)6-10-8/h8,10H,3-7H2,1-2H3/t8-/m1/s1

InChI Key

MAOXLZFCNUWZKU-MRVPVSSYSA-N

Isomeric SMILES

CCC[C@@H]1CN(C(=O)CN1)CC

Canonical SMILES

CCCC1CN(C(=O)CN1)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.